Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a methoxyphenyl group, which consists of a phenyl ring attached to a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The thiadiazole ring and the methoxyphenyl group would likely contribute significantly to the overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the thiadiazole ring and the methoxyphenyl group. These groups could potentially participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiadiazole ring and the methoxyphenyl group. These groups could potentially affect properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Antibiotic Applications
Methyl 2-((1-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate has been investigated for its role in antibiotic development. It's used in the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a key side-chain in the fourth generation of cephem antibiotics, which are clinically significant (Tatsuta et al., 1994).
Antimicrobial Agents
This compound is also involved in synthesizing formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which have demonstrated antimicrobial properties (Sah et al., 2014).
Synthesis of Thiazoles
In the synthesis of thiazoles and their fused derivatives, this compound has shown potential. These synthesized products have been evaluated for antimicrobial activities against bacterial and fungal strains (Wardkhan et al., 2008).
Pharmaceutical Applications
The compound is used in creating derivatives for pharmaceutical applications, including potential antihypertensive α-blocking agents, as shown in studies synthesizing thiosemicarbazides, triazoles, and Schiff bases (Abdel-Wahab et al., 2008).
Corrosion Inhibition
It has been researched as a corrosion inhibitor for mild steel in acidic environments, highlighting its potential in industrial applications (Attou et al., 2020).
Future Directions
Properties
IUPAC Name |
methyl 2-[1-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-9(23-8-12(19)22-3)13(20)16-15-18-17-14(24-15)10-4-6-11(21-2)7-5-10/h4-7,9H,8H2,1-3H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHGDMUXRWLSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.